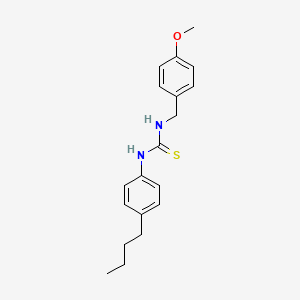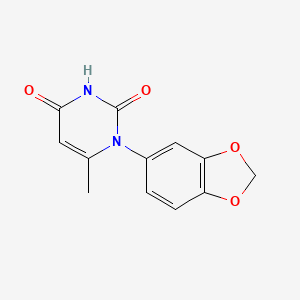![molecular formula C12H12FN5O2S B4718123 METHYL 2-[(5-{2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B4718123.png)
METHYL 2-[(5-{2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Descripción general
Descripción
Methyl 2-[(5-{2-[(E)-1-(2-fluorophenyl)methylidene]hydrazino}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a triazole ring, a fluorophenyl group, and a sulfanyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-{2-[(E)-1-(2-fluorophenyl)methylidene]hydrazino}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a condensation reaction with a fluorobenzaldehyde derivative.
Attachment of the Sulfanyl Acetate Moiety: The final step involves the nucleophilic substitution of a suitable acetate derivative with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester moiety, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group may facilitate binding to these targets, while the sulfanyl acetate moiety could play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(5-{2-[(E)-1-(2-chlorophenyl)methylidene]hydrazino}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Methyl 2-[(5-{2-[(E)-1-(2-bromophenyl)methylidene]hydrazino}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(5-{2-[(E)-1-(2-fluorophenyl)methylidene]hydrazino}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity and selectivity for molecular targets.
Propiedades
IUPAC Name |
methyl 2-[[5-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S/c1-20-10(19)7-21-12-15-11(17-18-12)16-14-6-8-4-2-3-5-9(8)13/h2-6H,7H2,1H3,(H2,15,16,17,18)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAALPOTSCKOM-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)NN=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1=NNC(=N1)N/N=C/C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4718042.png)
![N~3~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4718046.png)
![Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate](/img/structure/B4718049.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4718051.png)
![N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4718058.png)
![{1-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B4718069.png)
![4-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B4718072.png)
![N-[2-chloro-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4718088.png)
![4-[(5-chloro-2-methoxyphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B4718099.png)
![N-(1,3-BENZODIOXOL-5-YL)-N'-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]UREA](/img/structure/B4718103.png)
![(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4718104.png)

![2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine](/img/structure/B4718125.png)

